molecular formula C16H19NO4S B14537390 4-{[Hydroxy(phenyl)methyl](propyl)amino}benzene-1-sulfonic acid CAS No. 62268-60-4

4-{[Hydroxy(phenyl)methyl](propyl)amino}benzene-1-sulfonic acid

Cat. No.: B14537390
CAS No.: 62268-60-4
M. Wt: 321.4 g/mol
InChI Key: VCOHDPNOVQFGMI-UHFFFAOYSA-N
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Description

4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group, a hydroxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid typically involves multiple steps. The reaction conditions often require the use of concentrated sulfuric acid for sulfonation and various catalysts for subsequent substitutions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide and fuming sulfuric acid . The subsequent steps to introduce the hydroxy and amino groups are optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions: 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzenes, quinones, and sulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the hydroxy and amino groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-{Hydroxy(phenyl)methylamino}benzene-1-sulfonic acid is unique due to the presence of both hydroxy and amino groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62268-60-4

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

4-[[hydroxy(phenyl)methyl]-propylamino]benzenesulfonic acid

InChI

InChI=1S/C16H19NO4S/c1-2-12-17(16(18)13-6-4-3-5-7-13)14-8-10-15(11-9-14)22(19,20)21/h3-11,16,18H,2,12H2,1H3,(H,19,20,21)

InChI Key

VCOHDPNOVQFGMI-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=C(C=C1)S(=O)(=O)O)C(C2=CC=CC=C2)O

Origin of Product

United States

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